![molecular formula C13H22O B13223008 3-Ethyl-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13223008.png)
3-Ethyl-7-oxaspiro[5.6]dodec-9-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-7-oxaspiro[5.6]dodec-9-ene is a chemical compound with the molecular formula C₁₃H₂₂O. It is characterized by a spirocyclic structure, which includes an oxygen atom within the ring system. This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-7-oxaspiro[5.6]dodec-9-ene typically involves the following steps:
Formation of the Spirocyclic Ring: The spirocyclic ring can be formed through a cyclization reaction. This often involves the use of a diol or a similar precursor that can undergo intramolecular cyclization.
Introduction of the Ethyl Group: The ethyl group can be introduced through an alkylation reaction. This step may involve the use of ethyl halides and a strong base to facilitate the substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-7-oxaspiro[5.6]dodec-9-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic ring or the ethyl group.
Substitution: The ethyl group or other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution Reagents: Alkyl halides and strong bases such as sodium hydride (NaH) are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
3-Ethyl-7-oxaspiro[5.6]dodec-9-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique spirocyclic structure makes it valuable for studying ring strain and reactivity.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications may involve this compound as a precursor or intermediate in drug synthesis.
Industry: It may be used in the development of new materials or as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Ethyl-7-oxaspiro[5.6]dodec-9-ene involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-7-oxaspiro[5.6]dodec-9-ene: This compound has a similar spirocyclic structure but with different substituents.
7-Oxaspiro[5.6]dodec-9-ene: Lacks the ethyl group, providing a basis for comparison in terms of reactivity and stability.
Uniqueness
3-Ethyl-7-oxaspiro[5.6]dodec-9-ene is unique due to its specific combination of a spirocyclic ring and an ethyl group. This combination imparts distinct chemical properties, such as reactivity and binding affinity, making it valuable for specialized research applications.
Properties
Molecular Formula |
C13H22O |
|---|---|
Molecular Weight |
194.31 g/mol |
IUPAC Name |
3-ethyl-7-oxaspiro[5.6]dodec-9-ene |
InChI |
InChI=1S/C13H22O/c1-2-12-6-9-13(10-7-12)8-4-3-5-11-14-13/h3,5,12H,2,4,6-11H2,1H3 |
InChI Key |
JLQGFCAFGWVFRT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2(CCC=CCO2)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylcyclohexan-1-ol](/img/structure/B13222928.png)

![Methyl({[5-methyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methyl})amine](/img/structure/B13222947.png)
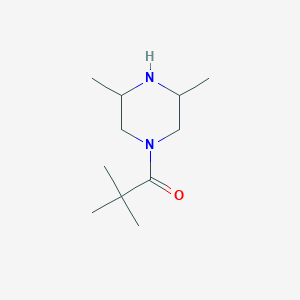
![8,8-Dimethyl-2-(2-methylphenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13222963.png)

![8-Oxa-11-azatricyclo[4.3.3.0,1,6]dodecane](/img/structure/B13222976.png)
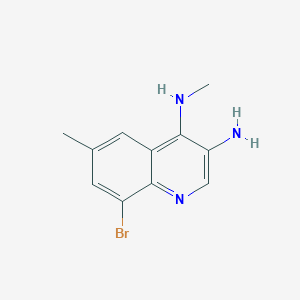
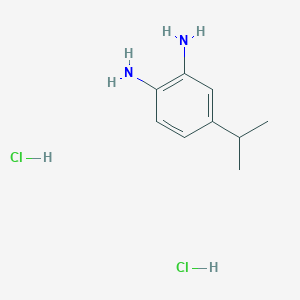
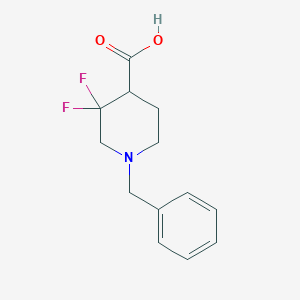
![tert-Butyl 5'-amino-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13223015.png)
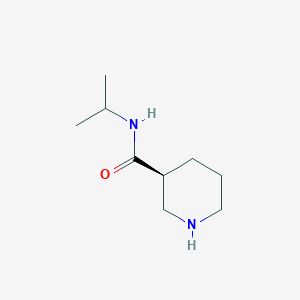
![2-[(2,4-Difluoro-5-methylphenyl)methyl]oxirane](/img/structure/B13223024.png)
![2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methoxypropanoic acid](/img/structure/B13223026.png)
